molecular formula C7H8Cl2N2O B2852766 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde CAS No. 2375260-45-8

5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde

Cat. No.: B2852766
CAS No.: 2375260-45-8
M. Wt: 207.05
InChI Key: VPPZFWBOYIVRJD-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of chlorine atoms at positions 1 and 2, a methyl group at position 3, and an aldehyde group at position 4. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde typically involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine. This reaction leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these pyrazoles in chloroform under reflux in the presence of thionyl chloride results in the formation of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as refluxing and the use of chlorinating agents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloroethyl and aldehyde groups allows for diverse chemical transformations and applications in various fields of research.

Properties

IUPAC Name

5-chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O/c1-5-6(4-12)7(9)11(10-5)3-2-8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPZFWBOYIVRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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